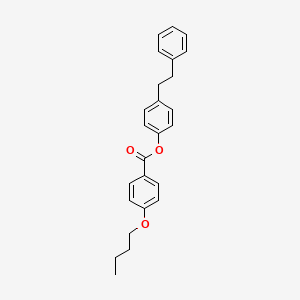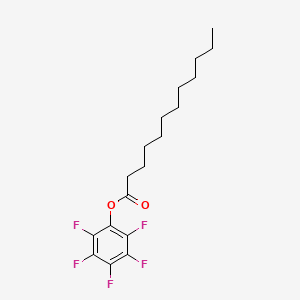![molecular formula C10H12N2O2 B14317241 N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide CAS No. 113674-96-7](/img/structure/B14317241.png)
N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is a chemical compound that belongs to the class of formohydrazides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide typically involves the reaction of 4-methoxyacetophenone with formohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyacetophenone in ethanol.
Step 2: Add formohydrazide to the solution.
Step 3: Add a few drops of hydrochloric acid as a catalyst.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Industrial production of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other bioactive molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The methoxy group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1-(4-Methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-Methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(4-Methoxyphenyl)ethylidene]-4-chlorobenzenesulfonohydrazide
Uniqueness
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
113674-96-7 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(12-11-7-13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,11,13) |
Clave InChI |
NBCVQZNXWVDBEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)


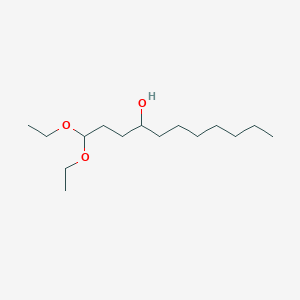
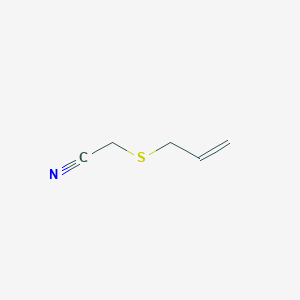
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
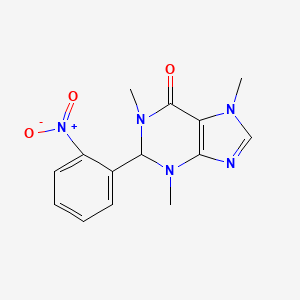
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
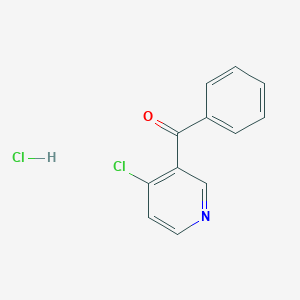
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

